5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
5-(4-tert-butylbenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,3)11-6-4-10(5-7-11)14(17)12-8-9-13(20-12)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChI Key |
IJOIGMDPHVRHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylbenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Pharmaceutical Applications
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid has shown promise in pharmaceutical applications, particularly due to its potential biological activities:
- Antioxidant Properties : Research indicates that compounds with furan rings may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Similar structures have been associated with anti-inflammatory activities, making this compound a candidate for further investigation in inflammation-related conditions.
- Anticancer Activity : Preliminary studies suggest that derivatives of furan compounds may exhibit anticancer effects. The unique combination of the furan structure and bulky tert-butyl group could enhance bioavailability and solubility, potentially leading to improved therapeutic efficacy against various cancer cell lines .
Material Science Applications
The compound's unique structure also lends itself to applications in material science:
- Polymer Development : The furan moiety is a key component in creating bio-based polymers, such as poly(ethylene 2,5-furandicarboxylic acid), which serves as a sustainable alternative to conventional plastics like PET. This application highlights its potential in developing eco-friendly materials .
- Chemical Synthesis : this compound can act as a precursor for synthesizing various derivatives, including esters and amides, which are valuable in both industrial and research settings.
Synthetic Chemistry
The compound is significant in synthetic organic chemistry due to its versatile reactivity:
- Synthetic Routes : Various synthetic methods exist for producing this compound. These include reactions involving benzoyl chloride or furan derivatives under specific conditions to introduce the desired functional groups.
Table 1: Comparison of Synthetic Methods
| Method | Description | Yield |
|---|---|---|
| Reaction with Benzoyl Chloride | Utilizes benzoyl chloride with furan under basic conditions | High |
| Oxidation of Furan Derivatives | Converts furan derivatives into carboxylic acids | Moderate |
| Direct Functionalization | Involves direct modification of the furan ring | Variable |
Case Studies and Research Findings
Several studies have investigated the biological activities and potential applications of this compound:
- Antioxidant Activity Study : A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity by scavenging free radicals, suggesting therapeutic potential in oxidative stress-related diseases.
- Anticancer Research : Research involving structural analogs indicated that modifications to the furan ring could enhance anticancer properties, with some derivatives showing increased potency against specific cancer cell lines compared to established chemotherapeutics .
- Material Science Applications : Investigations into the use of furan-based compounds for developing biodegradable plastics have shown promising results, emphasizing the importance of this compound in sustainable material development .
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory effects, the compound may modulate the activity of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid and related compounds:
Key Observations :
Substituent Effects on Solubility: The tert-butyl group in 5-(4-tert-Butylphenoxymethyl)furan-2-carboxylic acid increases hydrophobicity compared to acetyl or nitro derivatives, which may reduce solubility in polar solvents like propan-2-ol . Nitro-substituted analogs exhibit lower solubility in propan-2-ol due to strong electron-withdrawing effects, as shown in thermodynamic studies .
Electronic and Acidity Trends :
- Bromine (in 5-(4-bromophenyl)furan-2-carboxylic acid) and nitro groups enhance acidity by stabilizing the deprotonated carboxylate ion, whereas tert-butyl’s electron-donating nature may slightly reduce acidity .
Synthetic Accessibility: Compounds like 5-(4-tert-Butylphenoxymethyl)furan-2-carboxylic acid are synthesized at 98% purity, indicating robust synthetic routes for furan-carboxylic acids with bulky substituents .
Applications :
- tert-Butyl derivatives are favored in drug design for improving metabolic stability and membrane permeability .
- Phenylethynyl analogs (e.g., CAS 130423-83-5) are explored in materials science due to their rigid, conjugated structures .
Research Findings and Implications
- Thermodynamic Solubility : Studies on nitrophenyl-furan-2-carboxylic acids highlight the role of substituent position (ortho, meta, para) in solubility, with para-nitro isomers showing the lowest solubility in propan-2-ol . This suggests that para-substituted tert-butyl analogs may face similar solubility challenges.
- Biological Relevance : The tert-butyl group’s steric bulk may hinder interactions in enzyme binding pockets compared to smaller substituents like acetyl or methyl .
Biological Activity
5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid is a member of the furan derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings.
Chemical Structure and Synthesis
The compound features a furan ring substituted with a tert-butyl group and a benzoyl moiety at the 5-position and 4-position, respectively. The synthesis typically involves the acylation of furan-2-carboxylic acid derivatives with tert-butylbenzoyl chloride under basic conditions.
1. Anticancer Properties
Recent studies indicate that various furan derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated against several cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung cancer) | 0.56 | Inhibition of tubulin polymerization |
| Related Benzofuran Derivative | HT-29 (Colon cancer) | 0.10 | Induction of apoptosis via caspase activation |
| Another Benzofuran Variant | HL-60 (Leukemia) | 1.0 | Cell cycle arrest |
The compound demonstrated a notable ability to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. The IC50 value of 0.56 µM suggests strong antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4), which has an IC50 of 1.0 µM .
The mechanisms underlying the biological activity of furan derivatives often involve:
- Tubulin Binding : Many furan derivatives interact with tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .
- Cell Cycle Regulation : Certain derivatives cause cell cycle arrest at specific phases, further inhibiting proliferation.
Case Studies
- Study on A549 Cell Line :
- Comparative Analysis :
Conclusion and Future Directions
This compound represents a promising candidate in the field of anticancer drug discovery due to its potent biological activities and favorable selectivity profiles. Further research is warranted to explore its full therapeutic potential, including:
- In vivo studies to assess efficacy and safety.
- Structural modifications to enhance potency and reduce toxicity.
- Mechanistic studies to elucidate the pathways involved in its anticancer effects.
The ongoing exploration into furan-based compounds may yield significant advancements in cancer treatment strategies, leveraging their unique biological properties for therapeutic benefits.
Q & A
Q. What are the common synthetic routes for 5-(4-(tert-Butyl)benzoyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A key synthetic strategy involves coupling tert-butyl-substituted benzoyl derivatives with functionalized furan carboxylic acids. For example, tert-butyl (E)-3-arylpropenoate intermediates can undergo conjugate addition or alkylation to install stereogenic centers, as seen in analogous furan-carboxylic acid syntheses . Optimizing reaction conditions (e.g., temperature, catalyst) is critical: lithium amide-mediated additions have achieved high yields (~80–90%) in similar systems by minimizing side reactions like decarboxylation . Solvent polarity (e.g., THF vs. DMF) also impacts regioselectivity during benzoylation.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related furan-carboxylic acids, SC-XRD at 100–294 K with Cu-Kα radiation (λ = 1.54178 Å) confirmed bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the furan and benzoyl moieties (~15–25°), critical for assessing planarity and conjugation . Complementary techniques like FT-IR (carboxylic acid C=O stretch: ~1700 cm⁻¹) and ¹H/¹³C NMR (furan proton signals at δ 6.5–7.5 ppm) validate functional groups .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, particularly residual tert-butyl precursors. For example, a 95:5 acetonitrile/water mobile phase achieved baseline separation of a related furan-carboxylic acid derivative with >99% purity . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 303.1 for C₁₆H₁₈O₄) and detects hydrolytic byproducts .
Advanced Research Questions
Q. How can reaction selectivity (e.g., avoiding over-benzoylation) be improved during synthesis?
- Methodological Answer : Steric hindrance from the tert-butyl group can be leveraged: using bulky bases (e.g., LDA instead of NaH) suppresses multiple benzoylation events. In a study on 5-ethylfuran-2-carboxylic acid derivatives, kinetic control at −78°C favored mono-substitution (yield: 75%) versus 45% at room temperature . Computational modeling (DFT) of transition states may further guide catalyst design to enhance selectivity .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific conditions. For instance, a compound with a tert-butyl group showed potent in vitro enzyme inhibition (IC₅₀: 2 µM) but poor cellular activity due to low membrane permeability. Addressing this requires orthogonal assays:
- Surface Plasmon Resonance (SPR) : Confirms direct target binding (KD: 10⁻⁶ M).
- Metabolic Stability Assays : Liver microsome studies (e.g., t₁/₂ < 30 min) explain rapid clearance .
Adjusting substituents (e.g., replacing tert-butyl with trifluoromethyl) improved logP by 0.5 units, enhancing cellular uptake .
Q. How does the tert-butyl group influence intermolecular interactions in crystal packing?
- Methodological Answer : SC-XRD of tert-butyl-containing analogs reveals van der Waals-dominated packing. The bulky tert-butyl group creates voids (~5% solvent-accessible volume) and reduces π-π stacking between aromatic rings. This contrasts with methyl-substituted analogs, which exhibit tighter packing (density: 1.45 g/cm³ vs. 1.25 g/cm³ for tert-butyl) . Hirshfeld surface analysis quantifies these interactions: H···H contacts account for ~60% of interactions in tert-butyl derivatives versus ~40% in smaller analogs .
Q. What in silico tools predict the compound’s potential as a protease inhibitor?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled protease active sites identifies key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
